molecular formula C10H9BrClN3 B1467427 1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249280-24-7

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467427
CAS RN: 1249280-24-7
M. Wt: 286.55 g/mol
InChI Key: RPGPTCJINZTJFP-UHFFFAOYSA-N
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Description

The compound “1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-bromo-3-methylphenyl group and a chloromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a multi-step process involving the reaction of a 4-bromo-3-methylphenyl compound with a chloromethyl compound in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a 1,2,3-triazole ring, a phenyl ring, and halogen substituents (bromine and chlorine). The exact structure would depend on the specific positions of these substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen substituents and the electron-donating methyl group on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen substituents could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Synthesis and Cytostatic Activity

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives show promising results in synthesizing alkylating agents with cytostatic activity. For instance, the 1,3-dipolar cycloaddition of benzyl azide or peracetylated glucopyranosyl azides to propargyl halides yields 1-benzyl- or 1-glycosyl(halomethyl)-1,2,3-triazoles. These compounds demonstrated the ability to inhibit the "in vitro" growth of HeLa cells and increase the life span of mice bearing tumors (de las Heras et al., 1979).

Energetic Salts Synthesis

The compound also finds applications in the synthesis of energetic salts. For example, triazolyl-functionalized monocationic energetic salts were prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, showcasing good thermal stability and relatively high density. These salts are characterized by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and density determinations (Wang et al., 2007).

Antimicrobial and Anti-inflammatory Applications

Several derivatives of this compound have been synthesized and exhibited significant anti-inflammatory, antibacterial, and antifungal activities. These compounds were compared with commercial antibiotics and showed high efficacy in combating various bacterial and fungal strains (El-Reedy & Soliman, 2020).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPTCJINZTJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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